2-(4-Nitrophenyl)ethylurea
Overview
Description
2-(4-Nitrophenyl)ethylurea is an organic compound with the molecular formula C9H12N4O3. It is a derivative of urea, where the urea moiety is substituted with a 2-(4-nitrophenyl)ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethylurea typically involves the reaction of 4-nitroaniline with ethyl isocyanate. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a similar approach. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)ethylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Reduction: 2-(4-Aminophenyl)ethylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitroaniline and carbon dioxide.
Scientific Research Applications
2-(4-Nitrophenyl)ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethylurea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethylamine: Similar structure but lacks the urea moiety.
4-Nitrophenylurea: Contains the nitrophenyl group but lacks the ethyl linkage.
2-(4-Aminophenyl)ethylurea: The reduced form of 2-(4-Nitrophenyl)ethylurea.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and ethylurea groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)ethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-9(13)11-6-5-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H3,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMOSBGDPCPMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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